

Preclinical Profile of ADU-S100 (MIW815): A STING Agonist in Oncology

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Compound of Interest

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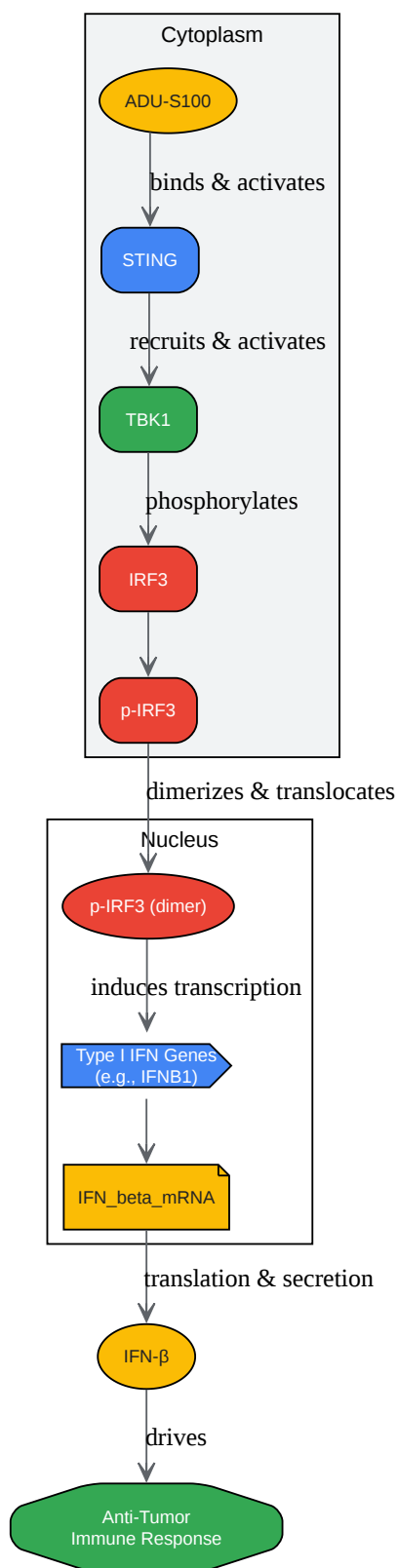
Executive Summary

ADU-S100 (also known as MIW815) is a synthetic cyclic dinucleotide (CDN) that acts as a potent agonist of the Stimulator of Interferon Genes (STING) pathway. Preclinical research has extensively demonstrated its potential as an intratumorally administered immunotherapy for a range of solid tumors. By activating the STING pathway within the tumor microenvironment, ADU-S100 initiates a robust innate immune response, leading to the production of type I interferons and other pro-inflammatory cytokines. This, in turn, bridges the gap to adaptive immunity, promoting the maturation of antigen-presenting cells (APCs) and inducing a tumor-specific cytotoxic CD8+ T-cell response. This targeted activation not only leads to the regression of injected tumors but also generates systemic anti-tumor immunity, capable of controlling distant, non-injected lesions (an abscopal effect) and establishing long-term immunological memory. Furthermore, preclinical studies have consistently shown that the anti-tumor efficacy of ADU-S100 is significantly enhanced when used in combination with immune checkpoint inhibitors, such as anti-PD-1 and anti-CTLA-4 antibodies, as well as other immunotherapies like IL-15. This whitepaper provides a comprehensive overview of the preclinical data on ADU-S100, focusing on its mechanism of action, efficacy in various cancer models, and detailed experimental protocols.

Core Mechanism of Action: STING Pathway Activation

ADU-S100 is designed to mimic the action of natural CDNs, which are endogenous ligands for STING. Upon intratumoral administration, ADU-S100 directly binds to and activates the STING protein located on the endoplasmic reticulum of various cells within the tumor microenvironment, including immune cells like dendritic cells (DCs) and macrophages, as well as cancer cells themselves.^[1] This binding event triggers a conformational change in the STING protein, leading to its trafficking from the endoplasmic reticulum to the Golgi apparatus. Here, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates and activates the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 then translocates to the nucleus, where it drives the transcription of a host of immune-stimulatory genes, most notably type I interferons (IFN- α and IFN- β).^[2]

The secreted type I interferons play a central role in orchestrating the subsequent anti-tumor immune response. They act on various immune cells to promote the maturation and activation of DCs, enhance the cytotoxic activity of natural killer (NK) cells, and critically, prime a potent and durable tumor antigen-specific CD8⁺ T-cell response.^{[3][4]} This cascade of events transforms the tumor microenvironment from an immunosuppressive to an immunogenic state, facilitating tumor cell destruction.



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Caption: Simplified signaling pathway of ADU-S100-mediated STING activation.

Preclinical Efficacy of ADU-S100

The anti-tumor activity of ADU-S100 has been evaluated in a multitude of preclinical syngeneic mouse models, demonstrating its broad potential across different cancer types.

Monotherapy

Intratumoral administration of ADU-S100 as a single agent has been shown to induce significant tumor growth inhibition and, in some cases, complete tumor regression.^{[4][5]} A key finding from these studies is the induction of a systemic anti-tumor immune response, evidenced by the regression of untreated, distal tumors.^{[4][5]} Furthermore, animals that achieved complete tumor regression were protected from subsequent tumor rechallenge, indicating the establishment of long-lasting immunological memory.^[6]

Tumor Model	Mouse Strain	ADU-S100 Dose & Schedule	Key Findings	Reference
CT26 Colon Carcinoma	BALB/c	20 µg or 40 µg, IT, Days 10 & 16 post-implant	Dose-dependent tumor growth suppression. 40 µg dose was more effective.	[7]
4T1 Mammary Carcinoma	BALB/c	Not specified	Eradication of both injected and noninjected tumors when combined with anti-PD-1.	[6]
B16.F10 Melanoma	C57BL/6	5 µg, IT, Days 10, 14, 17 post- implant	Slowed melanoma growth, increased CD8+ T cell and DC infiltration.	
Esophageal Adenocarcinoma	Rat Model	50 µg, IT, 2 cycles q3 weekly	Mean tumor volume decreased by 30.1%.	[3][8]
TRAMP-C1/C2 Prostate Cancer	C57BL/6	3 doses, every other day	Monotherapy cleared 50% of injected tumors and 38% of distal tumors.	[9]

Combination Therapy

The immunostimulatory effects of ADU-S100 make it a prime candidate for combination with other immunotherapies, particularly immune checkpoint inhibitors. Preclinical data strongly

support a synergistic effect between ADU-S100 and antibodies targeting PD-1 and CTLA-4.[6] [10] The rationale for this synergy is that while ADU-S100 primes and activates tumor-specific T-cells, checkpoint inhibitors release the brakes on these activated T-cells, allowing for a more potent and sustained anti-tumor response.

In the 4T1 mammary carcinoma model, which is largely resistant to anti-PD-1 monotherapy, the addition of a single dose of ADU-S100 led to the complete eradication of both injected and distal tumors.[6] This effect was dependent on CD8+ T-cells.[6] Similarly, in the poorly immunogenic B16.F10 melanoma model, combining ADU-S100 with anti-PD-1 and anti-CTLA-4 induced tumor-specific CD8+ T-cell responses and led to multiple complete responses and durable immunity.[6]

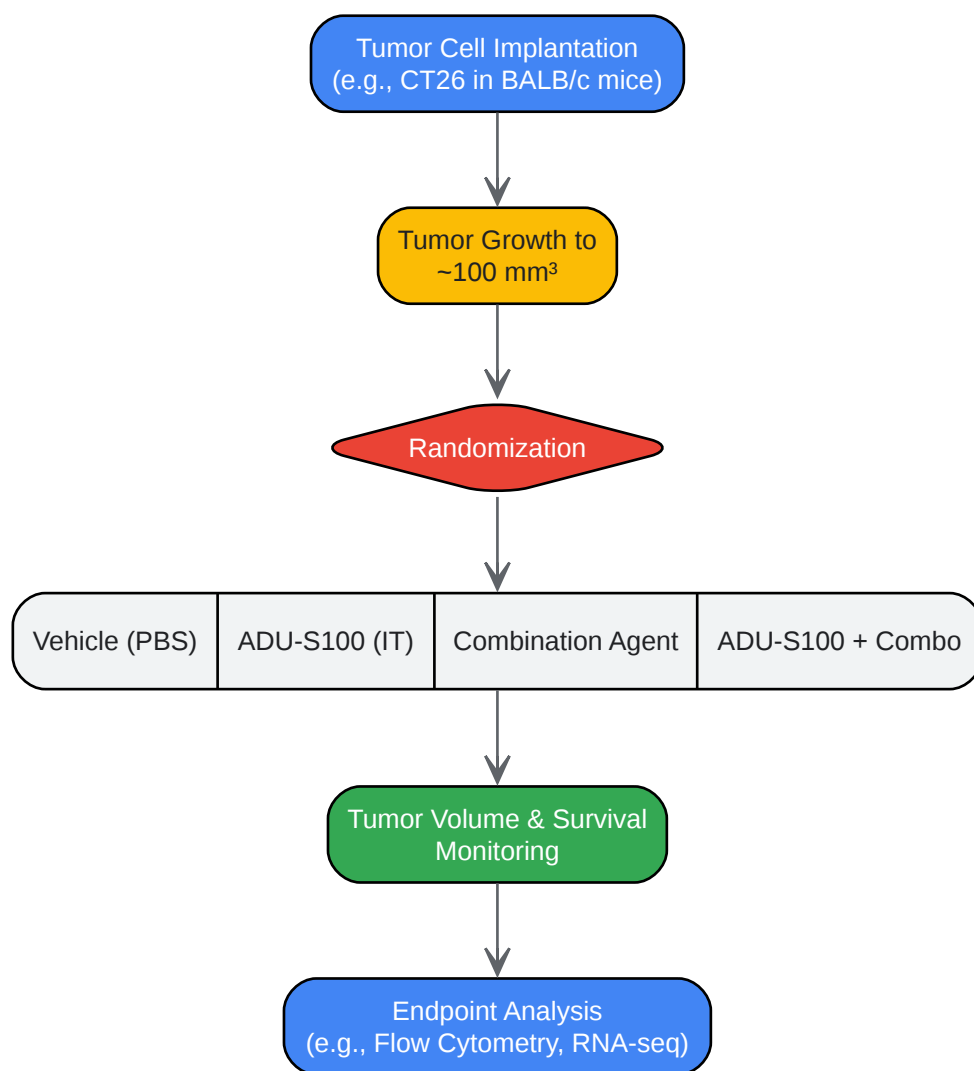
Tumor Model	Combination Agent	Key Findings	Reference
4T1 Mammary Carcinoma	Anti-PD-1	Induced near-complete responses in both injected and noninjected tumors.	[6]
MC-38 Colon Carcinoma	Anti-PD-1	Enhanced tumor control compared to either agent alone; cured mice were protected from rechallenge.	[6]
B16.F10 Melanoma	Anti-PD-1 + Anti-CTLA-4	Induced tumor-specific CD8+ T-cell responses and durable immunity.	[6]
TRAMP-C1/C2 Prostate Cancer	Cyto-IL-15	Synergized to eliminate tumors in 58-67% of mice and promoted abscopal immunity in 50%.	[2][9]
CT26 Colon Carcinoma	CpG ODN1826 (TLR9 agonist)	Combination with half the dose of each agent was more effective than single agents at full dose.	[7]

Experimental Protocols

This section outlines the general methodologies employed in the preclinical evaluation of ADU-S100.

In Vivo Tumor Models

- **Cell Lines and Animals:** Syngeneic tumor models are predominantly used, such as CT26 (colon), 4T1 (breast), MC-38 (colon), and B16.F10 (melanoma) in BALB/c or C57BL/6 mice. For instance, in the CT26 model, 3×10^5 cells are implanted subcutaneously into the flank of female BALB/c mice.[\[11\]](#)
- **ADU-S100 Administration:** ADU-S100 is typically administered via intratumoral (IT) injection once tumors are established (e.g., $\sim 100 \text{ mm}^3$). Dosing can range from 5 μg to 50 μg per tumor, with schedules varying from a single dose to multiple doses administered every few days or weekly.[\[3\]](#)[\[11\]](#) For example, in an esophageal adenocarcinoma rat model, two cycles of 50 μg of ADU-S100 were administered intratumorally every three weeks.[\[5\]](#)
- **Tumor Growth Monitoring:** Tumor volume is measured regularly (e.g., every other day) using calipers, and calculated using the formula: $(\text{length} \times \text{width}^2)/2$. Animal survival is also monitored.



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Caption: General experimental workflow for in vivo efficacy studies of ADU-S100.

Immunological Assays

- **Flow Cytometry:** To analyze the immune cell composition of tumors and draining lymph nodes, tissues are harvested, processed into single-cell suspensions, and stained with fluorescently-labeled antibodies. Typical markers for analysis include CD45 (leukocytes), CD3 (T-cells), CD4 (helper T-cells), CD8 (cytotoxic T-cells), CD11c (dendritic cells), and markers of activation and exhaustion such as PD-1 and CD69.
- **RNA Sequencing:** To understand the transcriptomic changes induced by ADU-S100, RNA is extracted from tumor tissues and subjected to sequencing. Bioinformatic analysis can then

identify differentially expressed genes and enriched pathways, such as the type I interferon signaling pathway.

- **Cytokine Analysis:** The levels of cytokines and chemokines in blood plasma and tumor lysates can be measured using techniques like cytokine bead arrays or ELISA to quantify the inflammatory response induced by ADU-S100.

Conclusion and Future Directions

The preclinical data for ADU-S100 provide a strong rationale for its clinical development as an intratumorally administered STING agonist. Its ability to convert "cold" tumors into immunologically "hot" tumors, characterized by an influx of cytotoxic T-cells, is a key therapeutic attribute. The synergistic activity observed with checkpoint inhibitors is particularly compelling, suggesting a powerful combination strategy to overcome resistance to existing immunotherapies.

While the preclinical results are promising, it is important to note that clinical responses to ADU-S100 monotherapy have been modest.[9] Future research and clinical development will likely focus on optimizing combination therapies, identifying predictive biomarkers of response, and exploring novel delivery strategies to enhance the therapeutic index of STING agonists. The in-depth understanding of the preclinical profile of ADU-S100, as outlined in this guide, will be crucial for designing the next generation of studies aimed at fully realizing the therapeutic potential of STING pathway activation in oncology.

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